The mechanism of action for brominated compounds varies depending on their specific structure and target. For instance, 2-bromo-3-(N-acetylcystein-S-yl)hydroquinone, a related brominated compound, induces cytotoxicity in rat renal cortical cells by depleting cellular glutathione and causing oxidative stress, leading to DNA damage and cell death1. Similarly, 3-bromopyruvate (3-BP) targets cancer cells by inhibiting glycolysis and mitochondrial respiration, depleting ATP levels, and reducing the cellular glutathione pool, which results in increased oxidative stress and cell death256. These studies suggest that brominated compounds like 3-Acetyl-2-bromopyridine could potentially act through similar pathways involving interference with cellular energy metabolism and induction of oxidative stress.
Brominated compounds have shown promise in cancer therapy due to their ability to target energy metabolism in cancer cells. 3-Bromopyruvate, for example, has been effective in inducing rapid cell death in human prostate cancer cells and hepatocellular carcinoma by affecting glycolysis and mitochondrial function256. This suggests that 3-Acetyl-2-bromopyridine could potentially be explored for its anticancer properties.
Bromodomains are protein modules that recognize acetylated lysine residues, and small molecule inhibitors of bromodomain-acetyl-lysine interactions have been developed7. While 3-Acetyl-2-bromopyridine is not directly mentioned as a bromodomain inhibitor, the interest in brominated compounds in this field suggests that it could be a candidate for the development of new epigenetic modulators.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: